molecular formula C24H25NO5 B385444 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-96-3

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

Cat. No. B385444
CAS RN: 637751-96-3
M. Wt: 407.5g/mol
InChI Key: PDDVWHNZUGPPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a hydroxy group, a piperidinylmethyl group, and a chromen-4-one group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydro-1,4-benzodioxin-6-yl group is a bicyclic structure with an oxygen atom incorporated into each ring . The chromen-4-one group is a heterocyclic compound that contains a benzene ring fused to a pyran ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group could be involved in acid-base reactions, and the piperidinylmethyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. For example, the presence of the hydroxy group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Enzymatic Synthesis of Chiral Motifs

The chiral motifs of 2,3-dihydro-1,4-benzodioxane, which are part of the compound’s structure, are extensively utilized in medicinal substances and bioactive natural compounds. These motifs exhibit significant biological activities and are found in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin . The enzymatic synthesis using these motifs can lead to the development of new pharmaceuticals with improved efficacy and specificity.

Antibacterial Biofilm Inhibition

Compounds containing the benzodioxane moiety have been shown to inhibit bacterial biofilm formation, which is crucial in combating antibiotic resistance. Studies have demonstrated that derivatives of this compound can act as active inhibitors against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis . This application is particularly relevant in the development of new antibacterial agents.

Hemolytic Activity Study

The hemolytic activity of compounds is an important consideration in drug development, as it relates to the potential for red blood cell destruction. Molecules within the same class as AF-399/42316266 have been evaluated for their cytotoxicity, indicating that they might be used as safe antibacterial agents due to their mild hemolytic activity .

Enzyme Inhibition for Therapeutic Applications

The compound’s framework has been studied for its potential to inhibit enzymes such as cholinesterases and lipoxygenase. These enzymes are targets for various therapeutic applications, including treatments for Alzheimer’s disease and inflammatory conditions .

Anti-Hepatotoxic Agents

Benzodioxane derivatives are recognized for their anti-hepatotoxic properties. For instance, silymarin, which contains a 1,4-benzodioxane ring system, exhibits notable anti-hepatotoxic and antibacterial activity. By extension, AF-399/42316266 could be explored for its potential as an anti-hepatotoxic agent .

Pharmacophore in Therapeutic Areas

The benzodioxane moiety is an important pharmacophore across different therapeutic areas. It has been identified in compounds with anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties. Additionally, it contributes to the prolonged lowering of blood pressure. The compound AF-399/42316266, with this pharmacophore, could be valuable in the synthesis of drugs for these health conditions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. In particular, it would be interesting to investigate its potential biological activities and explore its possible applications in medicine or other fields .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-4-2-3-9-25(15)13-18-20(26)7-6-17-23(27)19(14-30-24(17)18)16-5-8-21-22(12-16)29-11-10-28-21/h5-8,12,14-15,26H,2-4,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDVWHNZUGPPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.